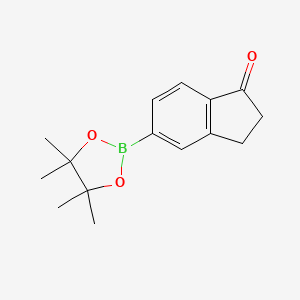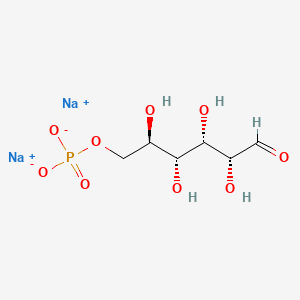
D-Glucose-6-phosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-6-phosphate disodium salt is a chemical compound with significant importance in various scientific fields
Mechanism of Action
Target of Action
D-Glucose-6-phosphate disodium salt, also known as Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate or D-Glucose 6-(disodium phosphate), primarily targets the glucose-6-phosphatase enzyme . This enzyme plays a crucial role in the process of glucose metabolism .
Mode of Action
This compound interacts with its target, the glucose-6-phosphatase enzyme, by serving as a substrate for the enzyme . This interaction leads to various biochemical reactions that are essential for the metabolism of glucose .
Biochemical Pathways
This compound is involved in two major metabolic pathways: glycolysis and the pentose phosphate pathway . It can also be converted into glycogen or starch for storage . In the glycolysis pathway, it is converted into pyruvate, releasing energy. In the pentose phosphate pathway, it is used to generate NADPH and ribose 5-phosphate .
Pharmacokinetics
Given its solubility in water , it can be inferred that it has good bioavailability.
Result of Action
The action of this compound leads to various molecular and cellular effects. It is the core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols produced through a pathway involving myo-inositol 1-phosphate synthase and CDP-archaeol . It also plays a key role in glucose metabolism, contributing to energy production and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-phosphate disodium salt involves several steps. The primary method includes the phosphorylation of a hexose derivative under controlled conditions. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride or phosphoric acid, and a base like sodium hydroxide to neutralize the reaction mixture. The reaction is carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is continuously monitored, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
D-Glucose-6-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phosphates.
Scientific Research Applications
D-Glucose-6-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pentosan polysulfate: Used for the treatment of interstitial cystitis.
Nicotinamide adenine dinucleotide phosphate (NADP): Involved in redox reactions and metabolic pathways
Uniqueness
D-Glucose-6-phosphate disodium salt is unique due to its specific structural configuration and its ability to participate in a variety of biochemical reactions. Unlike other similar compounds, it has a distinct role in both metabolic and signaling pathways, making it a versatile compound in scientific research.
Properties
CAS No. |
3671-99-6 |
|---|---|
Molecular Formula |
C6H13NaO9P |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
TZQUTLWZPHPOSF-BTVCFUMJSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
3671-99-6 |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Related CAS |
3671-99-6 112898-35-8 54010-71-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)
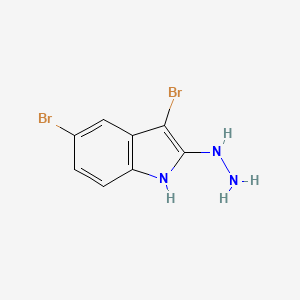
![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)
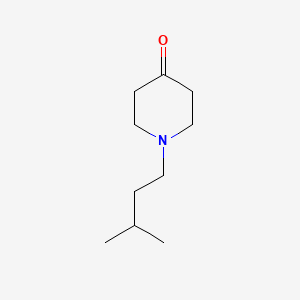


![4-(1,4-Diazapanyl)-5,6-dimethylthieno[2,3-d]-pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

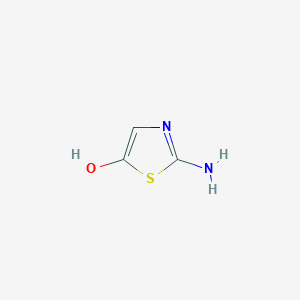
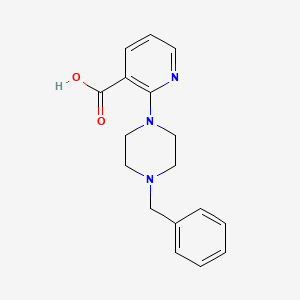

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
